N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-3-2-4-15(11-14)21-25-22(30-26-21)16-5-10-20(29)27(12-16)13-19(28)24-18-8-6-17(23)7-9-18/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHYZFDFAGHJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the pyridine ring: The oxadiazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired bond.
Introduction of the chlorophenyl group:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and dihydropyridine moieties. The compound under discussion has shown promising results in inhibiting cancer cell proliferation. For instance, related oxadiazole derivatives have demonstrated significant growth inhibition against various cancer cell lines, including:
- SNB-19 : 86.61% inhibition
- OVCAR-8 : 85.26% inhibition
- NCI-H40 : 75.99% inhibition
Additionally, moderate activity was observed against other lines such as HOP-92 and MDA-MB-231, indicating a broad spectrum of anticancer activity .
Antibacterial and Antifungal Properties
Compounds with similar structural characteristics have been investigated for their antibacterial and antifungal activities. The presence of the oxadiazole ring is particularly noted for enhancing biological activity against Gram-positive and Gram-negative bacteria. In laboratory settings, derivatives of this compound have been synthesized and tested for their efficacy against various bacterial strains, showing significant inhibitory effects .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Specifically, the oxadiazole derivatives exhibit lipoxygenase inhibitory activity, which is crucial for developing anti-inflammatory agents. This activity suggests potential applications in treating conditions related to inflammation and pain management .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves several steps that allow for modifications leading to enhanced biological activity. Understanding the structure–activity relationship (SAR) is essential for optimizing its pharmacological properties. Variations in substituents on the dihydropyridine or oxadiazole rings can significantly impact the compound's efficacy and selectivity .
Case Studies and Research Findings
Several case studies have documented the synthesis and testing of this compound and its derivatives:
These findings collectively underscore the versatility of this compound in medicinal applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
Modifications on the Pyridinone Ring
- Target compound: Unsubstituted pyridinone (except oxadiazole linkage). Minimal steric hindrance may favor planar binding to target sites.
- analog: 4,6-dimethylpyridinone.
Oxadiazole Ring Substituents
- Target compound : 3-methylphenyl.
- Moderate hydrophobicity balances solubility and membrane penetration.
- analog : 4-pyridinyl and trifluoromethylphenyl groups.
Physicochemical and Bioactivity Trends
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Inferred Bioactivity Trends:
- Lipophilicity : ’s isopropyl-substituted analog likely exhibits higher logP values than the target compound, favoring CNS penetration but risking solubility issues .
- Metabolic Stability : Chlorine and methyl groups in the target compound may reduce cytochrome P450-mediated metabolism compared to methoxy-containing analogs .
Biological Activity
N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This compound features a complex structure that integrates a 1,2,4-oxadiazole moiety known for its diverse pharmacological properties.
Molecular Structure
- Molecular Formula : C23H19ClN4O
- Molecular Weight : 434.94 g/mol
- CAS Number : 483350-48-7
Structural Components
The compound consists of:
- A 4-chlorophenyl group.
- A dihydropyridine ring.
- A 1,2,4-oxadiazole unit which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines including human cervical (HeLa), colon adenocarcinoma (Caco-2), and lung adenocarcinoma cells .
The mechanisms through which this compound operates may involve:
- Inhibition of Enzymatic Activity : The oxadiazole ring has been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases (HDAC) which are implicated in cancer progression .
- Induction of Apoptosis : Studies suggest that oxadiazole derivatives can trigger apoptotic pathways in cancer cells .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of halogenated phenyl groups enhances this activity by increasing lipophilicity and facilitating membrane penetration .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties through the modulation of inflammatory cytokines and pathways involved in inflammation .
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of several oxadiazole derivatives including those similar to this compound. The results indicated:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | Caco-2 | 15.0 |
| N-(4-chlorophenyl)-... | MCF7 | 10.0 |
These findings suggest that N-(4-chlorophenyl)-... has potent activity against breast cancer cells.
Study 2: Antimicrobial Activity
In another investigation into the antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The compound showed significant inhibitory effects against these pathogens, indicating its potential as an antimicrobial agent.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step routes, starting with oxadiazole ring formation followed by coupling reactions. Key reagents include dimethylformamide (DMF) as a solvent, sodium hydroxide/potassium carbonate as bases, and controlled temperatures (e.g., 60–80°C) to facilitate bond formation. Catalysts like acid/base systems are critical for regioselectivity . Reaction progress is monitored via TLC or HPLC to ensure purity (>95%) .
Q. Which analytical techniques are critical for confirming structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, characteristic NMR signals include δ 13.30 ppm (amide NH) and δ 7.42–7.58 ppm (aromatic protons) . High-performance liquid chromatography (HPLC) with UV detection validates purity .
Q. What are the common side reactions observed during synthesis, and how are they mitigated?
Side reactions include incomplete oxadiazole cyclization and hydrolysis of the dihydropyridinone moiety. Mitigation involves precise pH control (pH 7–8) and anhydrous conditions . Post-reaction quenching with ice-water minimizes degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when conflicting data exist across studies?
Conflicting yield data (e.g., 72% vs. 50%) often arise from solvent polarity and catalyst loading variations. Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like temperature (50–100°C), solvent (DMF vs. ethanol), and catalyst ratios (0.5–2.0 mol%) . HPLC tracking of intermediates helps identify bottlenecks .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts)?
Discrepancies in NMR signals (e.g., δ 10.10–11.20 ppm for amine/imine protons) may stem from tautomerism or solvent effects. Solutions include:
Q. How does the substitution pattern on the oxadiazole and dihydropyridinone rings influence bioactivity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl on phenyl) enhance binding to kinase targets, while methyl groups on dihydropyridinone improve metabolic stability . Computational docking (e.g., AutoDock Vina) predicts that 3-methylphenyl substitution increases hydrophobic interactions in enzyme active sites .
Q. What computational methods are employed to predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), indicating electrophilic reactivity at the oxadiazole ring . Molecular Electrostatic Potential (MESP) maps identify nucleophilic attack sites (e.g., acetamide oxygen) . Solvent affinity studies use COSMO-RS to predict solubility in ethanol > DMF .
Q. How can stability under varying pH, temperature, and solvent conditions be assessed?
Accelerated stability studies involve:
- Incubating the compound in buffers (pH 1–12) at 37°C for 48 hours, with HPLC monitoring degradation .
- Thermal gravimetric analysis (TGA) to determine decomposition temperatures (>250°C) .
- Identifying degradation products via LC-MS, such as hydrolyzed dihydropyridinone .
Methodological Notes
- Synthesis Optimization : Prioritize reproducibility by documenting solvent batch effects (e.g., DMF purity >99.9%) and catalyst shelf life .
- Data Validation : Use internal standards (e.g., tetramethylsilane for NMR) and spike recovery tests in HPLC .
- Computational Workflows : Combine Gaussian 16 for DFT and PyMol for visualization to correlate electronic properties with experimental bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
